4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Overview
Description
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a chlorinated picolinoyl moiety, and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinoyl Intermediate: The synthesis begins with the chlorination of picolinic acid to form 3-chloro-5-(trifluoromethyl)picolinic acid.
Coupling with Benzonitrile: The picolinic acid derivative is then coupled with benzonitrile under specific conditions, often involving a catalyst such as palladium and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated picolinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)phenyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)phenyl)benzonitrile
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile is unique due to the combination of its trifluoromethyl group, chlorinated picolinoyl moiety, and benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJRNITXBZAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157868 | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823183-67-0 | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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